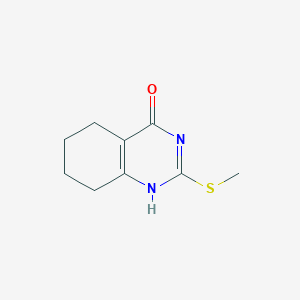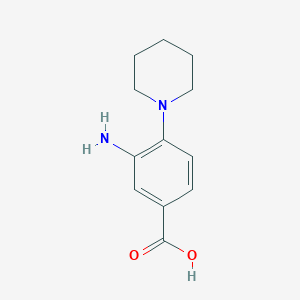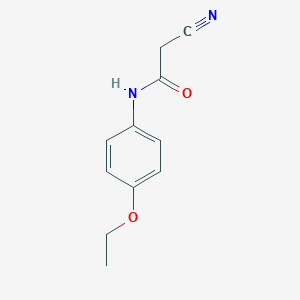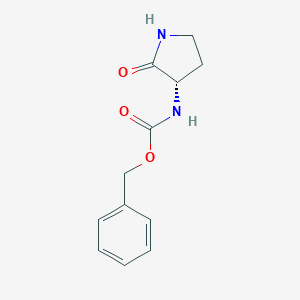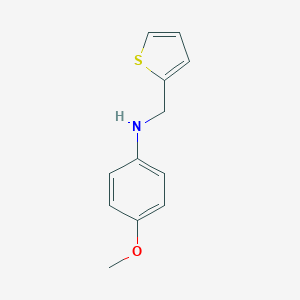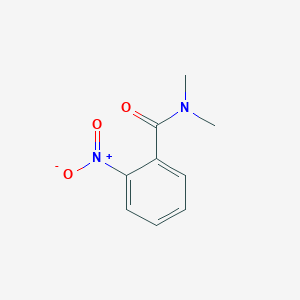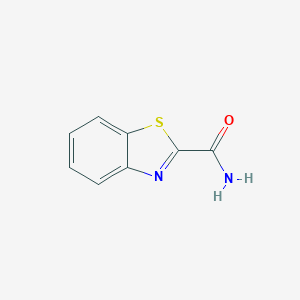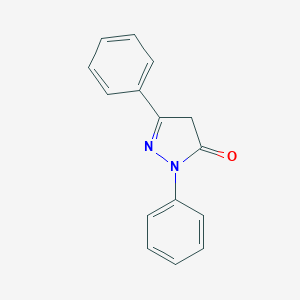
1,3-diphényl-1H-pyrazol-5(4H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuropharmacologie : Candidat antidépresseur
Ce composé a été étudié pour son rôle potentiel en neuropharmacologie, en particulier comme antidépresseur. La recherche indique que les dérivés de ce composé, tels que le 3-cyano-N-(1,3-diphényl-1H-pyrazol-5-yl) benzamide, sont prometteurs dans le traitement des comportements dépressifs induits par le stress . Ces résultats suggèrent que le composé pourrait être un ajout précieux à la gamme des antidépresseurs, en particulier pour la dépression liée au stress.
Chimie médicinale : Modulation du mGluR5
En chimie médicinale, les dérivés du composé ont été démontrés comme étant capables de moduler le récepteur métabotropique du glutamate 5 (mGluR5), qui joue un rôle significatif dans diverses fonctions cognitives . Cette modulation peut conduire à des effets antidépresseurs robustes, soulignant le potentiel thérapeutique du composé dans les troubles cognitifs et la dépression.
Agrochimie : Développement de pesticides
L'échafaudage pyrazole, auquel appartient ce composé, est largement utilisé en agrochimie pour le développement de pesticides . La polyvalence du noyau pyrazole permet de créer des composés ayant des actions spécifiques contre les ravageurs agricoles, contribuant ainsi aux stratégies de protection des cultures.
Chimie de coordination : Synthèse de ligands
En chimie de coordination, le composé sert de ligand pour la synthèse d'ions métalliques complexes . Sa capacité à se lier aux métaux peut être exploitée pour créer de nouveaux matériaux aux propriétés désirées pour des applications industrielles.
Chimie organométallique : Conception de catalyseurs
Le squelette du composé est utilisé en chimie organométallique pour concevoir des catalyseurs qui facilitent diverses réactions chimiques . Ces catalyseurs peuvent être appliqués dans les processus de synthèse, y compris ceux qui produisent des produits pharmaceutiques et des produits chimiques fins.
Chimie synthétique : Synthèse de composés hétérocycliques
Les chimistes de synthèse apprécient ce composé pour son rôle dans la synthèse de composés hétérocycliques . Sa structure est un élément clé dans la création d'une vaste bibliothèque de composés hétérocycliques ayant des applications potentielles dans la découverte et le développement de médicaments.
Activité biologique : Fonctions pharmacologiques
La partie pyrazole, centrale à ce composé, est associée à un large éventail de fonctions pharmacologiques . On le retrouve dans de nombreuses substances bioactives, qui sont utilisées comme échafaudages dans la synthèse de médicaments pour diverses maladies.
Applications à haute température : Stabilité thermique
La recherche a indiqué que certains dérivés de ce composé présentent une grande stabilité thermique, ce qui les rend adaptés aux applications à haute température . Cette propriété est particulièrement précieuse dans les processus industriels qui nécessitent des matériaux capables de résister à des températures extrêmes.
Mécanisme D'action
Target of Action
The primary target of 1,3-diphenyl-1H-pyrazol-5(4H)-one is the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 plays a crucial role in various cognitive functions .
Mode of Action
1,3-diphenyl-1H-pyrazol-5(4H)-one interacts with mGluR5 as a positive allosteric modulator . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate .
Biochemical Pathways
The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one affects the glutamatergic signaling pathway . This pathway is involved in various cognitive functions, and its modulation can have significant effects on behavior .
Pharmacokinetics
In a study, a single oral dose administration of a similar compound, cdppb (20 mg/kg), was found to alleviate social avoidance behaviors in mice . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The modulation of mGluR5 function by 1,3-diphenyl-1H-pyrazol-5(4H)-one has been associated with robust anti-depressant effects . It has been found to alleviate depressive-like behavior induced by repeated social defeat stress in mice .
Action Environment
The efficacy of 1,3-diphenyl-1H-pyrazol-5(4H)-one can be influenced by environmental factors. For instance, positive social interaction during stress was found to prevent the development of depressive-like behavior, suggesting that the environment can modulate the compound’s action .
Avantages Et Limitations Des Expériences En Laboratoire
3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable in solution and has a high solubility in organic solvents. However, the compound is also known to be toxic and has been linked to some adverse health effects. Therefore, it is important to use caution when working with this compound in the laboratory.
Orientations Futures
There are a number of potential future directions for the study of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-. First, further research could be done to elucidate the exact mechanism of action of the compound. Additionally, further studies could be done to explore the biochemical and physiological effects of the compound. Finally, further studies could be done to explore potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and industrial catalysts.
Safety and Hazards
Propriétés
IUPAC Name |
2,5-diphenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKALFCNIJHTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063620 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4845-49-2 | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenylpyrazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-5-pyrazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Q & A
Q1: How does 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one enable the spectrophotometric determination of Metoclopramide Hydrochloride?
A1: 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one (DPP) reacts with diazotized Metoclopramide Hydrochloride (MCP) in an alkaline environment. This reaction forms a colored azo dye, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of MCP in the sample [].
Q2: What are the advantages of using 2,5-Diphenyl-2,4-dihydro-pyrazol-3-one in this specific spectrophotometric method (Method A)?
A2: Using DPP in Method A offers several benefits:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


